molecular formula C12H9F3N2O2 B1487220 4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester CAS No. 1428143-51-4

4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester

Cat. No.: B1487220
CAS No.: 1428143-51-4
M. Wt: 270.21 g/mol
InChI Key: MIYIDCQSBCBMON-UHFFFAOYSA-N
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Description

4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a trifluoromethyl group attached to the pyrazole ring, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-trifluoromethyl-2H-pyrazol-3-ylamine as a starting material.

  • Reaction Steps: The compound undergoes a series of reactions, including esterification and halogenation, to introduce the benzoic acid moiety and the methyl ester group.

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound.

  • Purification: Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, such as carboxylic acids and ketones.

  • Reduction Products: Reduced derivatives, including alcohols and amines.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Trifluoromethyl-2H-pyrazol-3-ylamine: A related compound without the benzoic acid moiety.

  • 4-(2H-Pyrazol-3-yl)-benzoic acid methyl ester: A similar compound without the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in 4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester enhances its chemical stability and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-11(18)8-4-2-7(3-5-8)9-6-10(17-16-9)12(13,14)15/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYIDCQSBCBMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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